N-(5-amino-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

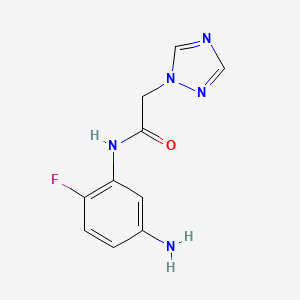

N-(5-Amino-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS: 953897-50-2) is a synthetic acetamide derivative characterized by a fluorinated aromatic amine backbone and a 1,2,4-triazole moiety. Its molecular formula is C₁₀H₁₀FN₅O, with a molecular weight of 235.22 g/mol . The compound features:

- A 5-amino-2-fluorophenyl group linked to the acetamide nitrogen.

- A 1H-1,2,4-triazole ring connected via a methylene bridge to the carbonyl group.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-8-2-1-7(12)3-9(8)15-10(17)4-16-6-13-5-14-16/h1-3,5-6H,4,12H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKVYMUDGRYHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NC(=O)CN2C=NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-amino-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS No. 953897-50-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₀FN₅O

- Molecular Weight : 235.22 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Antimicrobial Activity : Research indicates that compounds with a triazole moiety exhibit antimicrobial properties. This is particularly relevant for drug development against resistant strains of bacteria and fungi.

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation:

These findings suggest that the compound may induce apoptosis and cause cell cycle arrest in cancer cells.

Antimicrobial Activity

The triazole ring structure is associated with significant antimicrobial activity. In vitro studies have demonstrated that this compound exhibits activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results highlight the compound's potential as a therapeutic agent against bacterial and fungal infections.

Case Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells:

"The administration of the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions" .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines:

| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 80 |

These findings indicate that this compound could be a candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key features with other 1,2,4-triazole-containing acetamides.

Structural Features and Substituent Effects

Key Observations:

Fluorine Positioning : The target compound’s 2-fluorine on the phenyl ring contrasts with analogs bearing 2,5-difluorophenyl (Compound 51) or 2,4-difluorophenyl (). Fluorine position influences electronic effects and steric interactions in target binding .

Linker Modifications : The target uses a methylene bridge , whereas analogs employ thioether (Compound 51) or sulfonyl (Compound 54) linkers, altering solubility and metabolic pathways .

Molecular Weight and Drug-Likeness

The target compound’s lower molecular weight (235.22 g/mol ) compared to analogs like Compound 51 (481.52 g/mol ) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability. However, the absence of solubilizing groups (e.g., sulfonyl, ethoxy) may limit aqueous solubility .

Q & A

Q. What are the standard synthetic routes for N-(5-amino-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide?

The compound is typically synthesized via multi-step reactions. A common approach involves condensation of 5-amino-2-fluoroaniline with 2-(1H-1,2,4-triazol-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Post-reaction purification is achieved through recrystallization using solvents like ethanol or pet-ether, monitored by TLC for reaction completion . Catalysts such as pyridine or Zeolite Y-H may enhance yields by stabilizing intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirms aromatic proton environments and acetamide/triazole connectivity .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95%) .

- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and F .

Q. What are common biological targets for triazole-containing acetamides?

Triazole-acetamide hybrids often target enzymes like kinases, cytochrome P450 isoforms, or microbial proteins. For example, molecular docking studies suggest potential inhibition of fungal CYP51 (lanosterol 14α-demethylase) via triazole coordination to heme iron . Preliminary assays may include enzyme inhibition (IC50 determination) or antiproliferative studies using cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Computational workflows combine:

- PASS Prediction : Estimates biological activity profiles (e.g., antifungal, anticancer) based on structural descriptors .

- Molecular Docking : Tools like AutoDock Vina or Glide assess binding modes to target proteins (e.g., EGFR kinase). Key interactions include π-π stacking with phenyl rings and hydrogen bonding to acetamide carbonyl .

- MD Simulations : Validate docking poses by simulating protein-ligand stability over 100 ns trajectories .

Q. How to resolve contradictory data in biological activity assessments?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:

- Orthogonal Assays : Confirm enzyme inhibition with cellular assays (e.g., ATP depletion in viability tests) .

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP-mediated oxidation) .

- SAR Analysis : Compare analogs to pinpoint critical substituents (e.g., fluorine’s role in bioavailability) .

Q. What strategies optimize reaction yields in synthesis?

Yield optimization strategies include:

Q. How to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation from DMSO/water (2:1). Refinement with SHELXL confirms bond lengths/angles (e.g., C-N bond: 1.34 Å) and packing motifs . Compare experimental data with simulated XRD patterns from DFT-optimized structures .

Q. What theoretical approaches elucidate electronic properties?

Density Functional Theory (DFT) at B3LYP/6-31G* level calculates:

- HOMO-LUMO Gaps : Predict reactivity (e.g., ΔE = 4.2 eV suggests moderate stability) .

- MESP Maps : Identify electrophilic regions (e.g., triazole N-atoms with −0.45 e⁻ potential) .

- FTIR Matching : Compare experimental spectra with computed vibrational modes (e.g., C-F stretch at 1100 cm⁻¹) .

Q. How do alternative synthesis methods (e.g., microwave) impact reaction efficiency?

Microwave-assisted synthesis offers:

Q. How to assess the compound’s stability under different conditions?

Stability protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.